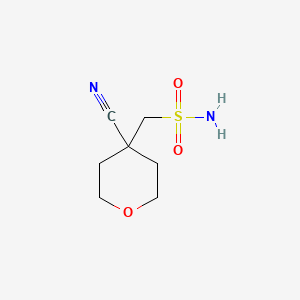
(4-Cyanooxan-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanooxan-4-yl)methanesulfonamide is a chemical compound with the molecular formula C₇H₁₂N₂O₃S and a molecular weight of 204.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyano group and a methanesulfonamide group attached to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanooxan-4-yl)methanesulfonamide typically involves the reaction of (4-Cyanooxan-4-yl)methanesulfonyl chloride with an appropriate amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Cyanooxan-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Sulfonic acids.
Scientific Research Applications
(4-Cyanooxan-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyanooxan-4-yl)methanesulfonamide involves its interaction with specific molecular targets, although detailed pathways are still under investigation. The cyano group and methanesulfonamide moiety are believed to play crucial roles in its biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(4-Cyanooxan-4-yl)methanesulfonyl chloride: A closely related compound with a similar structure but different functional groups.
Methanesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents on the oxane ring.
Uniqueness
(4-Cyanooxan-4-yl)methanesulfonamide is unique due to its specific combination of a cyano group and a methanesulfonamide group attached to an oxane ring, which imparts distinct chemical and biological properties .
Biological Activity
(4-Cyanooxan-4-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₉H₁₀N₂O₃S
- Molecular Weight : 218.25 g/mol
- IUPAC Name : (4-Cyano-1,3-oxazolidin-2-yl)methanesulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could explain its antimicrobial and antifungal properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have demonstrated its effectiveness against common fungal pathogens.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus niger | 32 µg/mL |
| Candida glabrata | 16 µg/mL |
Case Study 1: Efficacy Against Resistant Strains
A recent study investigated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial load in vitro and showed promise in vivo, suggesting potential for treating resistant infections.
Case Study 2: Synergistic Effects
Another case study explored the synergistic effects of this compound when combined with conventional antifungal agents. The results indicated enhanced efficacy when used in combination therapy, highlighting its potential role in overcoming drug resistance.
Properties
CAS No. |
1461715-01-4 |
|---|---|
Molecular Formula |
C7H12N2O3S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(4-cyanooxan-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H12N2O3S/c8-5-7(6-13(9,10)11)1-3-12-4-2-7/h1-4,6H2,(H2,9,10,11) |
InChI Key |
HKVDQQJSDJTZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















